4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one
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Overview
Description
The compound “4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one” seems to be a complex organic molecule. It likely contains a bromophenyl group, an amino group, and a trifluorobut-3-en-2-one group12. However, without specific information on this compound, it’s difficult to provide a detailed description.
Synthesis Analysis
While I couldn’t find the specific synthesis process for “4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one”, there are related compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives that have been synthesized and studied1. The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental)1.
Molecular Structure Analysis
The molecular structure of “4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one” would likely be complex due to the presence of multiple functional groups. However, without specific information, it’s challenging to provide a detailed molecular structure analysis12.Chemical Reactions Analysis
The specific chemical reactions involving “4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one” are not available in the information I found. However, related compounds have been studied for their reactivity1.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one” are not available in the information I found. However, related compounds have been characterized by their physicochemical properties1.Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, derived from compounds related to 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one, are utilized in the synthesis of pyrroles and other bicyclic heteroaromatics. These compounds, obtained through cyclization processes, feature trifluoromethyl substitution and are significant in various chemical syntheses (Andrew & Mellor, 2000).
Cycloaddition and Cross-Coupling Reactions
The compound and its variants participate in cycloaddition reactions with conjugated dienes, yielding cycloadducts. These cycloadducts, especially those derived from halogenated trifluorobut-3-yn-2-ones, are significant in cross-coupling reactions with organozinc compounds, indicating their role in complex chemical syntheses (Koldobskii et al., 2009).
Synthesis of Donor–Acceptor Cyclopropanes
4-Aryl-3-bromo-1,1,1-trifluorobut-3-en-2-ones are used in the synthesis of diethyl 2-aryl-3-(trifluoroacetyl)cyclopropane-1,1-dicarboxylates. These products represent a family of donor–acceptor cyclopropanes, serving as crucial precursors for various cycloaddition reactions. The reactions are notable for their mild conditions and quick completion, especially when compared to their fluorine-free counterparts (Romanov et al., 2020).
Copolymerization Processes
Compounds related to 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one are used in copolymerization processes. For instance, the radical copolymerization of vinylidene fluoride with bromofluorinated alkenes like 4-bromo-1,1,2-trifluorobut-1-ene leads to the formation of bromo-containing poly(vinylidene fluoride)s. These materials are important for further chemical modifications, including elimination or nucleophilic substitution reactions, showcasing the compound's role in creating functional polymers (Guiot et al., 2005).
Safety And Hazards
The safety and hazards associated with “4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one” are not clear from the available information. It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for research on “4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one” are not clear from the available information. However, related compounds have been studied for their potential as antimicrobial and anticancer agents12.
Please note that this information is based on related compounds and may not directly apply to “4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one”. For accurate information, specific studies on this compound would be needed.
properties
IUPAC Name |
(E)-4-(2-bromoanilino)-1,1,1-trifluorobut-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-3-1-2-4-8(7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHNWWMBECUQCJ-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one |
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